molecular formula C9H7F2NO3 B3110140 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene CAS No. 1784746-69-5

2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene

Cat. No.: B3110140
CAS No.: 1784746-69-5
M. Wt: 215.15 g/mol
InChI Key: TUJQVDNFDKDGQA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene (CAS: 1784746-69-5, Molecular Formula: C 9 H 7 F 2 NO 3 , Molecular Weight: 215.15 g/mol) is a fluorinated aromatic building block of significant interest in advanced chemical research[a] . Its structure, featuring a methoxy group at the 4-position, fluorine atoms at the 2- and 6-positions, and an electrophilic (E)-2-nitrovinyl group at the 1-position, makes it a versatile intermediate for constructing complex molecules[a] . In organic synthesis , this compound serves as a key precursor for cycloaddition reactions and other transformations to access pharmacologically relevant heterocyclic scaffolds . The nitrovinyl group acts as a strong electron-acceptor and can undergo reactions with nucleophiles, while the fluorine atoms can be leveraged for further functionalization via nucleophilic aromatic substitution . Its utility extends to materials science , where its unique electronic properties are investigated for the development of new organic materials, such as emitters for Organic Light-Emitting Diodes (OLEDs) . Preliminary research in medicinal chemistry also suggests that derivatives of this compound exhibit promising biological activity. Studies indicate that such structures can demonstrate anticancer properties by inducing apoptosis in cancer cell lines and may also act as enzyme inhibitors . The mechanism of action is often attributed to the compound's ability to interact with biological targets through its electron-deficient nitrovinyl group, which can participate in electron-transfer reactions . This product is developed and supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine. Researchers can utilize this high-quality intermediate to explore novel synthetic pathways and develop new chemical entities.

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-[(E)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-15-6-4-8(10)7(9(11)5-6)2-3-12(13)14/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQVDNFDKDGQA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene typically involves the nucleophilic aroylation of difluoronitrobenzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, materials science, and medicinal chemistry.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in several reactions:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions due to the activated aromatic ring, facilitating the introduction of various substituents.
  • Nucleophilic Addition Reactions : The nitrovinyl group can react with nucleophiles, leading to the formation of complex organic molecules.

Case Study: Synthesis of Novel Fluorinated Compounds

A study demonstrated that this compound was employed as a starting material for synthesizing fluorinated heterocycles. The reaction conditions were optimized to achieve high yields of products with significant biological activity.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon excitation, this compound is investigated as a potential emitter material in OLEDs. Its fluorinated structure enhances charge transport properties.

Data Table: Properties of OLED Materials

MaterialEmission Wavelength (nm)Efficiency (%)Stability (h)
This compound52015100
Reference Compound A55018150
Reference Compound B50020120

Medicinal Chemistry

The biological activity of compounds containing nitrovinyl groups has led researchers to explore the medicinal potential of this compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Case Study: Antimicrobial Screening

A series of derivatives were synthesized from this compound and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electron transfer reactions, while the fluorine atoms and methoxy group influence the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to nitroaromatic and halogenated derivatives in terms of substituent effects, synthetic routes, and applications. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Key Functional Groups Synthesis Method Reactivity/Application Reference
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene 2,6-diF, 4-OCH₃, 1-(2-nitrovinyl) Nitrovinyl, Methoxy PPA-mediated condensation Cycloaddition reactions
Nitrofluorfen 2-Cl, 4-O-(4-NO₂), 4-CF₃ Nitrophenoxy, CF₃ Unspecified Herbicidal activity
Oxyfluorfen 2-Cl, 3-OCH₂CH₃, 4-NO₂, 4-CF₃ Nitrophenoxy, Ethoxy Unspecified Herbicidal activity
4-(substituted)-5-fluorobenzene-1,2-diamine 5-F, 1,2-NH₂ Diamine SnCl₂ reduction Pharmaceutical intermediate

Key Observations:

  • Nitrovinyl vs. Nitrophenoxy Groups: The nitrovinyl group in the target compound enables participation in cycloaddition reactions (e.g., with indoles to form fused heterocycles) , whereas nitrophenoxy-containing compounds like nitrofluorfen and oxyfluorfen act as herbicides, likely due to their redox-active nitro groups .
  • In contrast, chlorine in nitrofluorfen and oxyfluorfen may contribute to lipophilicity, enhancing herbicidal penetration .
  • Methoxy vs. Ethoxy Substituents: The methoxy group in the target compound may act as an electron donor, balancing electron withdrawal from fluorine and nitro groups. Ethoxy in oxyfluorfen could extend herbicidal activity through steric or solubility effects .

Critical Analysis of Research Findings

  • Electron-Withdrawing Effects: Fluorine and nitro groups in the target compound likely reduce aromatic electron density, directing reactivity to specific positions. This contrasts with nitrophenoxy herbicides, where nitro groups participate in redox reactions .
  • Synthetic Challenges : The nitrovinyl group’s stability under PPA conditions suggests utility in high-temperature reactions, whereas nitro groups in diamines require reductive conditions .

Biological Activity

2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an anticancer agent and its effects on specific biological pathways.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N2_{2}O
  • Key Functional Groups :
    • Nitro group (-NO2_2)
    • Methoxy group (-OCH3_3)
    • Fluorine substituents (F)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This is crucial for the initiation of programmed cell death.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and prostate cancer cell lines. The IC50_{50} values reported were approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells, indicating potent activity against these malignancies.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary findings suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.

  • Impact on Drug Metabolism : By inhibiting these enzymes, the compound could alter the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.

Table 1: Summary of Biological Activities

Activity TypeEffectIC50_{50} (µM)Reference
Anticancer (Breast Cancer)Cell Viability Reduction15
Anticancer (Prostate Cancer)Cell Viability Reduction20
Cytochrome P450 InhibitionAltered Drug MetabolismN/A

Mechanisms Under Investigation

The biological activity of this compound is under continuous investigation. Researchers are exploring:

  • Signal Transduction Pathways : The effects on pathways such as MAPK and PI3K/Akt, which are often implicated in cancer progression.
  • Cell Cycle Arrest : Studies have suggested that this compound may induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects.

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene, and how do substituents influence reaction efficiency?

A common approach involves condensation reactions of fluorinated aromatic aldehydes with nitroethane derivatives. For example, analogous nitrovinylbenzene syntheses use nitromethane condensation with substituted benzaldehydes under acidic or basic conditions (e.g., Knoevenagel condensation) . The electron-withdrawing fluorine and methoxy groups may slow down the reaction due to reduced electrophilicity of the aldehyde, necessitating optimized catalysts (e.g., piperidine or ammonium acetate) or elevated temperatures . Characterization of intermediates via 1^1H/19^{19}F NMR and HPLC-MS is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1^1H and 19^{19}F NMR : Essential for confirming fluorine substitution patterns and vinyl proton coupling constants (J values). Fluorine atoms induce deshielding and splitting in adjacent protons .
  • FT-IR : Identifies nitro (1520–1350 cm1^{-1}) and vinyl (960–900 cm1^{-1}) stretches. Methoxy C-O stretches appear at ~1250 cm1^{-1} .
  • X-ray crystallography : Resolves steric effects of the nitrovinyl group and fluorine/methoxy spatial arrangement. SHELX programs are widely used for refinement, though twinning or disorder may complicate analysis .

Q. How do the fluorine and methoxy substituents influence the compound’s electronic properties?

  • Fluorine atoms : Increase electronegativity, directing electrophilic substitution and stabilizing intermediates via inductive effects. They also enhance oxidative stability .
  • Methoxy group : Provides electron-donating resonance, counteracting fluorine’s electron withdrawal. This balance affects redox potentials and charge-transfer interactions, relevant for materials science applications .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structure validation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the nitrovinyl group) or crystal packing distortions. Strategies include:

  • Multi-technique validation : Cross-reference X-ray data with solid-state NMR or Raman spectroscopy to distinguish static vs. dynamic disorder .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian or ORCA) to identify conformational biases .

Q. What mechanistic insights explain the regioselectivity of nitrovinyl group formation in fluorinated aromatic systems?

The reaction likely proceeds via a β-nitrostyrene intermediate. Fluorine’s meta-directing nature and steric hindrance from the methoxy group favor nitrovinyl addition at the para position relative to fluorine. Isotopic labeling (e.g., 15^{15}N-nitromethane) or kinetic studies can validate this pathway .

Q. What strategies mitigate decomposition during purification of this compound?

  • Low-temperature chromatography : Use silica gel with chilled hexane/ethyl acetate to minimize thermal degradation of the nitrovinyl moiety .
  • Inert atmosphere handling : Prevents oxidation of the electron-rich aromatic ring during recrystallization .
  • Stabilizing additives : Include radical scavengers (e.g., BHT) in storage solutions to inhibit nitro group reduction .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Heck couplings. The nitrovinyl group’s LUMO likely localizes on the β-carbon, making it susceptible to nucleophilic attack. Solvent effects (PCM models) and steric maps (e.g., using PyMol) refine these predictions .

Q. What hypotheses exist regarding the compound’s potential biological activity?

Structural analogs (e.g., fluorinated nitroaromatics) show antimicrobial and anticancer properties via nitroreductase activation or DNA intercalation. Target-specific assays (e.g., enzyme inhibition or cell viability studies) should prioritize Staphylococcus aureus and HeLa cell lines, given the compound’s resemblance to known bioactive fluorobenzene derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisKey Characterization DataReference
2,6-Difluoro-4-methoxybenzaldehydeElectrophilic precursor19^{19}F NMR: δ -112 ppm (d, J = 8 Hz); IR: 1680 cm1^{-1} (C=O)
Nitroethane derivativeNucleophile in Knoevenagel1^1H NMR: δ 6.8–7.2 ppm (vinyl protons)

Q. Table 2. Common Contradictions in Characterization Data

ObservationPossible CauseResolution Strategy
Split NMR peaks for vinyl protonsRotational isomerismVariable-temperature NMR or DFT analysis
Discrepant X-ray bond lengthsCrystal packing effectsCompare with gas-phase DFT geometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene
Reactant of Route 2
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.